molecular formula C12H16N2O6 B5140096 N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine

N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine

Cat. No. B5140096
M. Wt: 284.26 g/mol
InChI Key: YPSRIGRTTBFRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine, also known as MNPA, is a nucleoside analogue that has been extensively studied for its potential use in cancer treatment. This compound is structurally similar to other nucleoside analogues such as gemcitabine and cytarabine, which are commonly used in chemotherapy. MNPA has shown promising results in preclinical studies and has the potential to be an effective treatment for various types of cancer.

Mechanism of Action

N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine exerts its antitumor activity by inhibiting DNA synthesis and inducing apoptosis in cancer cells. N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine is incorporated into the DNA of cancer cells, which leads to DNA damage and cell death. N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has also been shown to inhibit the activity of ribonucleotide reductase, which is an enzyme that is essential for DNA synthesis.
Biochemical and Physiological Effects
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life. N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine is rapidly converted to its active form in the body, which allows for efficient uptake into cancer cells. N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has also been shown to have low toxicity in preclinical studies, which is a promising finding for its potential use in cancer treatment.

Advantages and Limitations for Lab Experiments

N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability, which makes it a useful tool for studying the mechanism of action of nucleoside analogues. However, N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine is not yet available for clinical use, which limits its applicability for in vivo studies.

Future Directions

There are several future directions for the study of N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine. One potential direction is to further investigate the synergistic effects of N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine in combination with other chemotherapy drugs. Another direction is to explore the use of N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine in combination with immunotherapy, which could potentially enhance the immune response against cancer cells. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine in animal models before it can be considered for clinical trials.

Synthesis Methods

N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine can be synthesized using a multistep process that involves the conversion of 2-methyl-5-nitrophenol to a protected intermediate, which is then reacted with D-arabinofuranose to form the final product. The synthesis of N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has been optimized to yield high purity and high yield.

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has also been shown to have a synergistic effect when used in combination with other chemotherapy drugs, which could potentially improve treatment outcomes.

properties

IUPAC Name

2-(hydroxymethyl)-5-(2-methyl-5-nitroanilino)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6/c1-6-2-3-7(14(18)19)4-8(6)13-12-11(17)10(16)9(5-15)20-12/h2-4,9-13,15-17H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSRIGRTTBFRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine

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